(6-Chloropyridin-3-YL)(cyclopropyl)methanone
Overview
Description
(6-Chloropyridin-3-yl)(cyclopropyl)methanone: is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . This compound is characterized by its chlorinated pyridine ring and cyclopropylmethanone group, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyridin-3-yl)(cyclopropyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridin-3-ylmethanol as the starting material.
Cyclopropanation Reaction: The hydroxyl group of 6-chloropyridin-3-ylmethanol is converted to a ketone group through a cyclopropanation reaction.
Reaction Conditions: The cyclopropanation reaction is usually carried out under acidic conditions, using reagents such as cyclopropylcarbene or cyclopropylmagnesium bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, optimized for efficiency and yield. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
(6-Chloropyridin-3-yl)(cyclopropyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Substitution reactions at the chloro and pyridine positions are possible, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: A variety of substituted pyridines and cyclopropyl derivatives.
Scientific Research Applications
(6-Chloropyridin-3-yl)(cyclopropyl)methanone: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which (6-Chloropyridin-3-yl)(cyclopropyl)methanone exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
(6-Chloropyridin-3-yl)(cyclopropyl)methanone: can be compared with other similar compounds, such as:
6-Chloropyridin-3-ylmethanol: Similar structure but with a hydroxyl group instead of a ketone.
Cyclopropylmethanone: Similar cyclopropyl group but without the chlorinated pyridine ring.
Other Chlorinated Pyridines: Compounds with similar chlorinated pyridine structures but different substituents.
Uniqueness: The combination of the chlorinated pyridine ring and the cyclopropylmethanone group makes this compound unique, offering distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-3-7(5-11-8)9(12)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTIMNJNXGOOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468391 | |
Record name | (6-Chloropyridin-3-yl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872088-06-7 | |
Record name | (6-Chloropyridin-3-yl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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